2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid
Overview
Description
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is a heterocyclic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl and sulfanyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced trifluoromethyl derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Trifluoromethyl compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine have similar trifluoromethyl groups.
Uniqueness
2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is unique due to the combination of the trifluoromethyl and sulfanyl groups on the thiazole ring, which imparts distinct chemical properties and potential biological activities not commonly found in other thiazole derivatives.
Properties
IUPAC Name |
2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S2/c1-3-4(2-5(12)13)14-6(11-3)15-7(8,9)10/h2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAQJBNIXOOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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